
N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride is a chemical compound known for its role as a serotonin-norepinephrine reuptake inhibitor (SNRI). It was developed by Eli Lilly in the early 1970s while searching for new antidepressants, but it was never marketed . This compound is structurally related to fluoxetine, atomoxetine, and nisoxetine .
Mechanism of Action
Target of Action
The primary target of Atomoxetine EP Impurity A HCl, also known as N-methyl-3-phenoxy-3-phenylpropan-1-amine hydrochloride, is the norepinephrine transporter (NET) . This transporter is responsible for the reuptake of norepinephrine into presynaptic neurons, thus playing a crucial role in regulating concentrations of this neurotransmitter in the synaptic cleft .
Mode of Action
Atomoxetine EP Impurity A HCl acts as a norepinephrine uptake blocker . By inhibiting the reuptake of norepinephrine, it increases the concentration of norepinephrine in the synaptic cleft. This leads to enhanced signaling between neurons, which can result in changes in mood and behavior .
Biochemical Pathways
The increased norepinephrine levels in the synaptic cleft can affect various biochemical pathways. One of the key pathways influenced by norepinephrine is the adrenergic signaling pathway . Enhanced norepinephrine signaling can lead to increased activation of adrenergic receptors, which can have various downstream effects depending on the specific receptor subtype and the cell type in which it is expressed .
Pharmacokinetics
Atomoxetine, the parent compound, is known to be primarily cleared from the body via oxidative metabolism, with the metabolites subsequently eliminated in the urine
Result of Action
The increased norepinephrine levels resulting from the action of Atomoxetine EP Impurity A HCl can lead to a variety of molecular and cellular effects. These can include increased alertness and attention, as well as potential improvements in mood . The specific effects can vary depending on individual factors such as the person’s baseline norepinephrine levels and their specific genetic makeup .
Biochemical Analysis
Biochemical Properties
It is known that Atomoxetine, the parent compound, interacts with the norepinephrine transporter, inhibiting the reuptake of norepinephrine
Cellular Effects
Given its structural similarity to Atomoxetine, it may influence cell function by modulating norepinephrine levels, potentially impacting cell signaling pathways and cellular metabolism . These effects would need to be confirmed through experimental studies.
Molecular Mechanism
As an impurity of Atomoxetine, it may share some of Atomoxetine’s mechanisms, such as binding to and inhibiting the norepinephrine transporter
Metabolic Pathways
Given its structural similarity to Atomoxetine, it may be metabolized by similar enzymes and pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride involves several steps:
Reaction of phenylvinylketone with N-methylbenzylamine in toluene: This forms 3-(N-methyl-N-benzylamino)propiophenone.
Catalytic hydrogenation with palladium black: This reduces the 3-(N-methyl-N-benzylamino)propiophenone to [2-(methylamino)ethyl]-benzene methanol.
Reaction with sodium hydroxide and 1-chloro-4-(trifluoromethyl)benzene in dimethyl acetamide: This forms the title product.
Conversion to hydrochloride: The product is converted into hydrochloride by the addition of hydrogen chloride.
Industrial Production Methods: The industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimization for large-scale production. This includes the use of industrial-grade solvents and reagents, as well as the implementation of efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phenoxy groups.
Reduction: Reduction reactions can occur at the amine group, converting it to a secondary or primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products Formed:
Oxidation: Products include phenolic derivatives and quinones.
Reduction: Products include secondary and primary amines.
Substitution: Products include substituted phenoxy derivatives.
Scientific Research Applications
N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of serotonin-norepinephrine reuptake inhibitors.
Biology: It is used in research on neurotransmitter regulation and its effects on the central nervous system.
Medicine: Although not marketed, it serves as a model compound for the development of new antidepressants.
Comparison with Similar Compounds
Atomoxetine: A norepinephrine reuptake inhibitor used for the treatment of ADHD.
Nisoxetine: A norepinephrine reuptake inhibitor used in research.
Uniqueness: N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride is unique due to its dual inhibition of serotonin and norepinephrine reuptake, unlike fluoxetine which primarily inhibits serotonin reuptake. This dual action makes it a valuable compound for studying the combined effects on both neurotransmitters .
Properties
IUPAC Name |
N-methyl-3-phenoxy-3-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLKKVGMPUCUOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873310-33-9 |
Source


|
| Record name | Benzenepropanamine, N-methyl-γ-phenoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873310-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
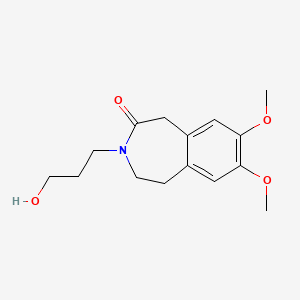
![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)
![Lidocaine Impurity 2 (2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide)](/img/new.no-structure.jpg)
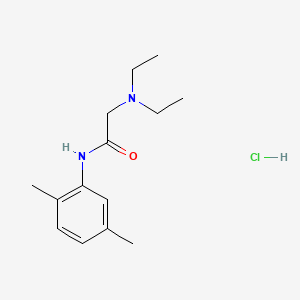
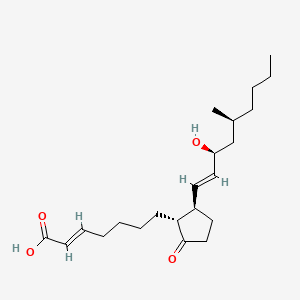
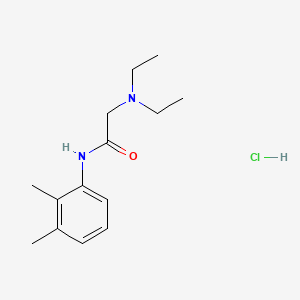
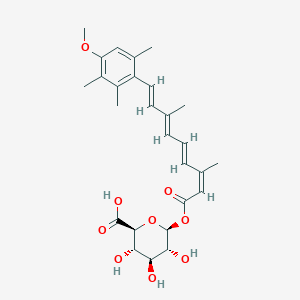
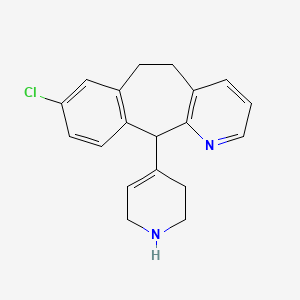
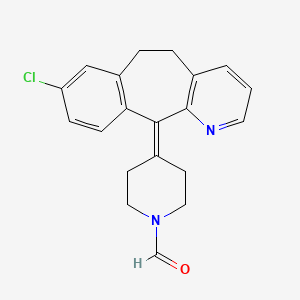
![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)
